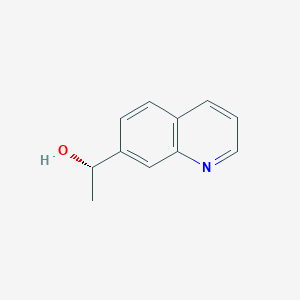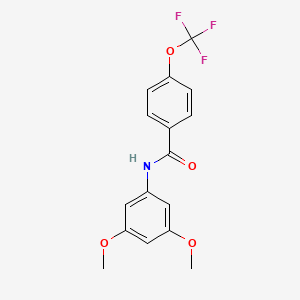
N-(3,5-dimethoxyphenyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of both methoxy and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-4-(trifluoromethoxy)benzamide typically involves the reaction of 3,5-dimethoxyaniline with 4-(trifluoromethoxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group results in the formation of an amine.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(trifluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, as well as its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-4-methoxybenzamide
- N-(3,5-dimethoxyphenyl)-4-chlorobenzamide
- N-(3,5-dimethoxyphenyl)-4-nitrobenzamide
Uniqueness
N-(3,5-dimethoxyphenyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can result in different reactivity and interactions compared to similar compounds with other substituents, such as methoxy, chloro, or nitro groups.
Properties
Molecular Formula |
C16H14F3NO4 |
|---|---|
Molecular Weight |
341.28 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C16H14F3NO4/c1-22-13-7-11(8-14(9-13)23-2)20-15(21)10-3-5-12(6-4-10)24-16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChI Key |
KWSOKDDTPFXBII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




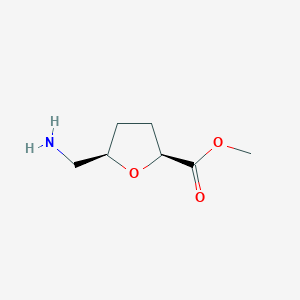
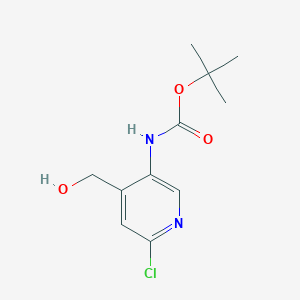
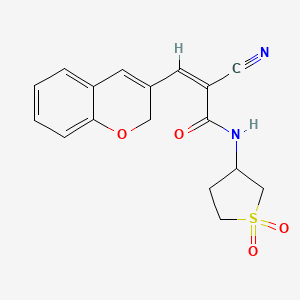
![tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate](/img/structure/B13581328.png)
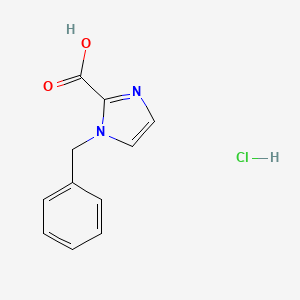

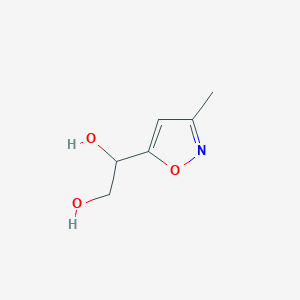

![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
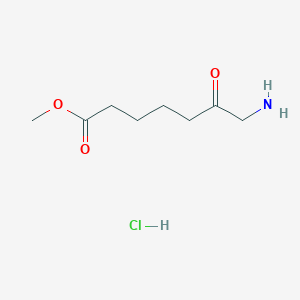
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)
